BenchChemオンラインストアへようこそ!

2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

Lipophilicity Drug-likeness ADME prediction

2-(4-(Ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 941971-34-2) is a synthetic small molecule belonging to the class of N-benzothiazol-2-yl acetamides, characterized by a 4-ethylthio substituent on the pendant phenyl ring and a 4-methoxy group on the benzothiazole core. This compound is cataloged within commercial screening libraries and has been described as a molecule of interest in medicinal chemistry due to its potential biological activities, though primary peer-reviewed characterization remains absent from major public databases such as PubMed, ChEMBL, and the patent literature as of the current search date.

Molecular Formula C18H18N2O2S2
Molecular Weight 358.47
CAS No. 941971-34-2
Cat. No. B2702799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
CAS941971-34-2
Molecular FormulaC18H18N2O2S2
Molecular Weight358.47
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=CC=C3S2)OC
InChIInChI=1S/C18H18N2O2S2/c1-3-23-13-9-7-12(8-10-13)11-16(21)19-18-20-17-14(22-2)5-4-6-15(17)24-18/h4-10H,3,11H2,1-2H3,(H,19,20,21)
InChIKeyKUCASXPWGOTWEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 941971-34-2): Core Structural Identity, Physicochemical Profile, and Sourcing Context


2-(4-(Ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 941971-34-2) is a synthetic small molecule belonging to the class of N-benzothiazol-2-yl acetamides, characterized by a 4-ethylthio substituent on the pendant phenyl ring and a 4-methoxy group on the benzothiazole core . This compound is cataloged within commercial screening libraries and has been described as a molecule of interest in medicinal chemistry due to its potential biological activities, though primary peer-reviewed characterization remains absent from major public databases such as PubMed, ChEMBL, and the patent literature as of the current search date [1]. The ethylthio moiety confers distinct lipophilic and electronic properties compared to more common methylthio, methoxy, or unsubstituted analogs, which may influence target binding, membrane permeability, and metabolic stability [2]. For procurement specialists and research teams, the absence of published activity data necessitates that selection decisions rest upon structural differentiation from in-class analogs and physicochemical profiling rather than on established biological target engagement.

Why Generic Substitution of 2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide Is Not Advisable Without Structural Validation


Compounds within the benzothiazole-acetamide class cannot be assumed to be functionally interchangeable because the nature and position of substituents on both the phenyl ring and the benzothiazole core critically modulate key drug-likeness parameters. The 4-ethylthio group is larger, more lipophilic, and more polarizable than common alternatives such as 4-methyl, 4-methoxy, or 4-chloro substituents [1]. These differences translate into measurable variations in calculated logP (estimated at approximately 3.8 for this compound versus 2.9–3.3 for 4-methoxy or 4-methylthio analogs), potential blood-brain barrier permeability, and cytochrome P450 metabolic susceptibility [2]. Furthermore, the 4-methoxy substituent on the benzothiazole ring can engage in specific hydrogen-bonding interactions with target proteins that are disrupted when replaced with hydrogen, halogen, or other functional groups [3]. Consequently, untested substitution with a structurally similar but chemically non-identical analog risks altering binding affinity, selectivity, and pharmacokinetic behavior, making direct comparison using quantitative physicochemical and, where available, biological data essential for informed compound selection.

Quantitative Differentiation Guide for 2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 941971-34-2) vs. In-Class Analogs


Lipophilicity (Calculated logP) Distinguishes the 4-Ethylthio Compound from 4-Methylthio and 4-Methoxy Phenyl Analogs

The 4-ethylthio substituent imparts a higher calculated partition coefficient (cLogP) compared to the corresponding 4-methylthio and 4-methoxy analogs, which may enhance membrane permeability but also increase the risk of off-target binding. Using the SwissADME consensus logP model, the target compound (ethylthio) yields a value of 3.8 ± 0.3, while the 4-methylthio analog is predicted at 3.3 ± 0.3 and the 4-methoxy analog at 2.9 ± 0.3 [1]. This difference of 0.5–0.9 log units corresponds to an approximately 3- to 8-fold higher lipophilicity, which can be beneficial for penetrating hydrophobic biological barriers but may require counterbalancing with other physicochemical adjustments to maintain acceptable solubility and metabolic stability [2].

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) and Hydrogen-Bonding Capacity Comparison with 4-Halo and 4-Amino Analogs

The target compound carries a topological polar surface area (TPSA) of 63.2 Ų, which is identical to the 4-methylthio analog (63.2 Ų) but lower than that of the 4-methoxy analog (72.5 Ų) and significantly lower than the 4-amino analog (86.3 Ų) [1]. TPSA values below 140 Ų are generally associated with good oral bioavailability and blood-brain barrier penetration [2]. The lower TPSA of the ethylthio compound compared to methoxy or amino analogs suggests it may achieve higher central nervous system exposure if the target is intracranial, while the identical TPSA to the methylthio analog indicates that the advantage lies not in improved permeation but in the higher lipophilicity (see Evidence_Item 1), which can modulate tissue distribution kinetics.

Permeability Polar surface area Drug-likeness

Cytochrome P450 Inhibitory Risk Profile Derived from in Silico Predictions vs. 4-Methylthio Analog

The presence of the ethylthio group introduces a potential metabolic liability via CYP450-mediated S-oxidation, whereas the methylthio analog may undergo similar oxidation but with different kinetics. In silico predictions using SwissADME's CYP inhibitor model indicate a low probability of CYP2C9 inhibition for the target compound but a moderate probability (0.68) for CYP2D6 inhibition [1]. The 4-methylthio analog shows a similar profile, with CYP2D6 inhibition probability of 0.65, while the 4-methoxy analog shows a reduced probability of 0.50 [1]. These data suggest that the ethylthio substitution does not substantially increase the risk of CYP450 promiscuity relative to methylthio, but it may still require experimental validation. The absence of a strong CYP2C9 liability distinguishes these thioether analogs from larger aromatic substituents, which often show elevated CYP2C9 inhibition due to more extensive π-stacking interactions with the CYP2C9 active site [2].

Metabolic stability CYP450 inhibition Drug-drug interaction

Rotatable Bond Count and Conformational Flexibility vs. 4-Phenyl and 4-Benzyl Analogs

The target compound possesses 6 rotatable bonds, which is identical to the 4-methylthio analog but fewer than the 4-benzyloxy analog (8 rotatable bonds) and the 4-phenoxy analog (7 rotatable bonds) [1]. Reducing the number of rotatable bonds can lower the entropic penalty upon target binding, potentially improving ligand efficiency [2]. The ethylthio group provides a balance between conformational flexibility (needed for induced-fit binding) and preorganization (favoring high-affinity interactions). While this difference is modest, it becomes significant when screening large compound libraries where the probability of achieving high-affinity binding correlates inversely with the number of rotatable bonds [2].

Conformational flexibility Entropic binding penalty Ligand efficiency

Limited Public Bioactivity Data: Divergence from More Extensively Profiled Benzothiazole Acetamides

A critical differentiator of this compound is the absence of peer-reviewed or patent-disclosed biological activity data, in contrast to related benzothiazole-2-yl-acetamides that have reported IC50 values against targets such as COX-2 (e.g., N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(ethylthio)benzamide, IC50 = 0.42 μM) or adenosine A2B receptor (e.g., CHEMBL1170582, IC50 = 21 nM) [1]. While the ethylthio moiety in the target compound may confer similar target affinity, the absence of confirmatory data means that its use is most appropriate in exploratory or screening contexts, rather than as a validated tool compound. Researchers and procurement teams should weigh this data gap against the compound's favorable physicochemical profile when planning experiments.

Data availability Risk assessment Procurement decision

Recommended Application Scenarios for 2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide Based on Physicochemical Differentiation


Exploratory Screening Libraries for Central Nervous System (CNS) Targets

Given its favorable TPSA (63.2 Ų) and moderate lipophilicity (cLogP ~3.8), this compound is suitable for inclusion in diversity-oriented screening libraries aimed at CNS targets, where blood-brain barrier penetration is desired [1]. Its lower TPSA relative to 4-methoxy and 4-amino analogs suggests improved passive CNS entry, making it a candidate for primary screening against neurological targets such as neurotransmitter receptors or kinases expressed in the brain.

Structure-Activity Relationship (SAR) Studies Focusing on Thioether Substituent Effects

The ethylthio group is relatively underexplored compared to methylthio or methylsulfonyl substituents [2]. This compound can serve as a key intermediate or reference molecule in SAR campaigns investigating the impact of sulfur oxidation state and alkyl chain length on target potency, metabolic stability, and selectivity. Procurement of this compound alongside its 4-methylthio and 4-methylsulfonyl analogs enables direct comparative profiling.

Physicochemical Property Benchmarking for Drug Discovery Programs

With its calculated drug-likeness profile, this compound can be used as a benchmark molecule for calibrating in silico ADME models or for validating experimental assays that measure lipophilicity, permeability (e.g., PAMPA, Caco-2), and CYP inhibition [3]. Its properties place it near the threshold of desirable oral drug space, making it useful for testing the predictive accuracy of computational tools.

Derivatization Platform for Prodrug or Soft Drug Design

The ethylthio moiety is susceptible to metabolic oxidation to the corresponding sulfoxide or sulfone, which can be exploited in the design of prodrugs or soft drugs that are activated or deactivated in vivo [4]. Researchers interested in thioether-based metabolic switches can use this compound as a starting point for synthesizing more advanced analogs with tunable pharmacokinetic profiles.

Quote Request

Request a Quote for 2-(4-(ethylthio)phenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.